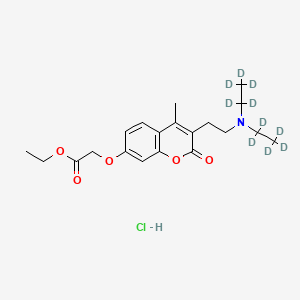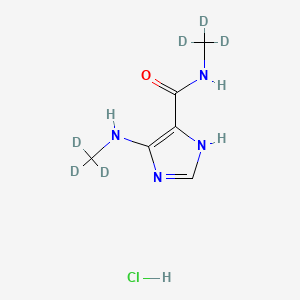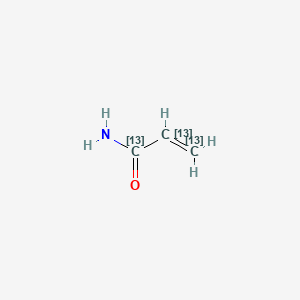
Acrylamide-13C3
概述
描述
Acrylamide-13C3 is an isotopically labeled analogue of acrylamide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to trace and quantify acrylamide in various samples, particularly in foodstuffs. Acrylamide itself is a colorless, odorless crystalline solid that is highly soluble in water and is widely used in the synthesis of polyacrylamides, which have applications in water treatment, paper manufacturing, and as laboratory reagents.
作用机制
Target of Action
Acrylamide-13C3 primarily targets the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycin, GSH), a biological nucleophile . GSH is a crucial antioxidant in cells that prevents damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.
Mode of Action
The carbonyl moiety of this compound acts as the Michael acceptor, and GSH acts as the Michael donor . This interaction results in the formation of a stable thioether . The vinyl group of this compound is electron deficient and can be easily attacked by nucleophiles .
Biochemical Pathways
This compound affects multiple functions in cells. It has been shown to cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, thereby leading to energy depletion .
Pharmacokinetics
Upon oral administration, this compound is metabolized in humans, forming various metabolites. Approximately 86% of the urinary metabolites are derived from GSH conjugation and excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide . Glycidamide, glyceramide, and low levels of N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine were also detected in urine . Dermal administration resulted in lower levels of hemoglobin adducts, and dermal uptake was approximately 6.6% of that observed with oral uptake .
Result of Action
The interaction of this compound with its targets leads to various molecular and cellular effects. It is known to cause neurotoxicity, genotoxicity, carcinogenicity, reproductive toxicity, hepatotoxicity, and immunotoxicity . It is also known to cause DNA adduct-targeted mutagenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound is linked to the Maillard reaction, which can be manipulated to reduce its formation . Additionally, processing conditions such as time and temperature of the heating process, and including certain preheating treatments such as soaking and blanching, can further reduce its formation .
准备方法
Synthetic Routes and Reaction Conditions
Acrylamide-13C3 can be synthesized through the isotopic labeling of acrylamide. The general synthetic route involves the incorporation of carbon-13 isotopes into the acrylamide molecule. This can be achieved by using carbon-13 labeled precursors in the synthesis process. For example, the reaction of carbon-13 labeled acrylonitrile with water in the presence of a catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of regular acrylamide but with the use of isotopically labeled starting materials. The process typically involves the hydration of carbon-13 labeled acrylonitrile using a copper-based catalyst under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Acrylamide-13C3 undergoes various chemical reactions similar to those of regular acrylamide. These include:
Polymerization: this compound can polymerize to form polyacrylamide, which is used in various industrial applications.
Hydrolysis: The compound can undergo hydrolysis to form acrylic acid and ammonia.
Addition Reactions: this compound can participate in addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or ultraviolet light.
Hydrolysis: Typically carried out in the presence of water and a catalyst such as sulfuric acid.
Addition Reactions: Common reagents include thiols (e.g., 2-mercaptobenzoic acid) and amines under mild conditions.
Major Products Formed
Polyacrylamide: Formed through polymerization.
Acrylic Acid and Ammonia: Formed through hydrolysis.
Thioether and Amide Derivatives: Formed through addition reactions with thiols and amines, respectively.
科学研究应用
Acrylamide-13C3 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification. Some key applications include:
Food Safety: Used as an internal standard for the quantitative analysis of acrylamide in food samples using techniques such as liquid chromatography-m
属性
IUPAC Name |
(1,2,3-13C3)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=[13CH][13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745677 | |
| Record name | (~13~C_3_)Prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-26-2 | |
| Record name | (~13~C_3_)Prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-26-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Q1: What are the advantages of using isotopic dilution with Acrylamide-13C3 for acrylamide quantification?
A2: Isotopic dilution, using labeled internal standards like this compound, offers several advantages in analytical chemistry, particularly for acrylamide quantification in complex matrices like food []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
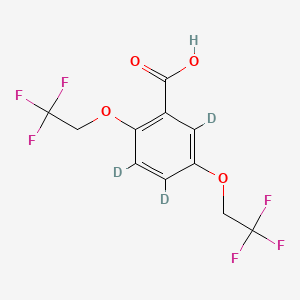
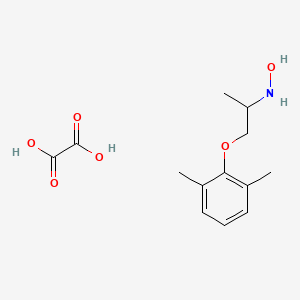

![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)
